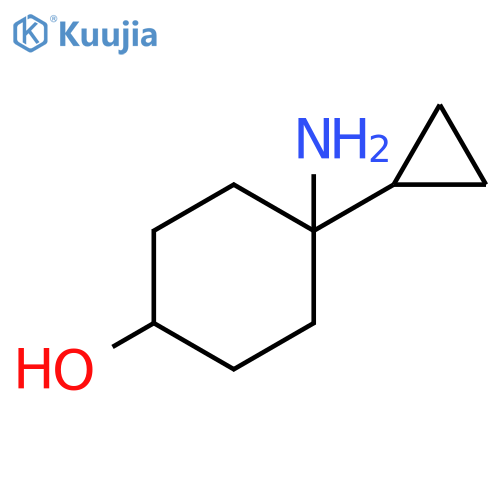

Cas no 1036897-40-1 (4-amino-4-cyclopropylcyclohexan-1-ol)

4-amino-4-cyclopropylcyclohexan-1-ol 化学的及び物理的性質

名前と識別子

-

- 4-amino-4-cyclopropylcyclohexan-1-ol

- Cyclohexanol, 4-amino-4-cyclopropyl-

- WVFYDESVGWWDTH-UHFFFAOYSA-N

- EN300-1855930

- SCHEMBL3215595

- 4-Amino-4-cyclopropyl-cyclohexanol

- 1036897-40-1

-

- インチ: 1S/C9H17NO/c10-9(7-1-2-7)5-3-8(11)4-6-9/h7-8,11H,1-6,10H2

- InChIKey: WVFYDESVGWWDTH-UHFFFAOYSA-N

- ほほえんだ: C1(O)CCC(N)(C2CC2)CC1

計算された属性

- せいみつぶんしりょう: 155.131014166g/mol

- どういたいしつりょう: 155.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 146

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

- 密度みつど: 1.138±0.06 g/cm3(Predicted)

- ふってん: 252.6±33.0 °C(Predicted)

- 酸性度係数(pKa): 15.11±0.40(Predicted)

4-amino-4-cyclopropylcyclohexan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1855930-0.5g |

4-amino-4-cyclopropylcyclohexan-1-ol |

1036897-40-1 | 0.5g |

$1453.0 | 2023-09-18 | ||

| Enamine | EN300-1855930-10g |

4-amino-4-cyclopropylcyclohexan-1-ol |

1036897-40-1 | 10g |

$6512.0 | 2023-09-18 | ||

| Enamine | EN300-1855930-1g |

4-amino-4-cyclopropylcyclohexan-1-ol |

1036897-40-1 | 1g |

$1515.0 | 2023-09-18 | ||

| Enamine | EN300-1855930-0.05g |

4-amino-4-cyclopropylcyclohexan-1-ol |

1036897-40-1 | 0.05g |

$1272.0 | 2023-09-18 | ||

| Enamine | EN300-1855930-1.0g |

4-amino-4-cyclopropylcyclohexan-1-ol |

1036897-40-1 | 1g |

$1515.0 | 2023-06-03 | ||

| Enamine | EN300-1855930-0.25g |

4-amino-4-cyclopropylcyclohexan-1-ol |

1036897-40-1 | 0.25g |

$1393.0 | 2023-09-18 | ||

| Enamine | EN300-1855930-0.1g |

4-amino-4-cyclopropylcyclohexan-1-ol |

1036897-40-1 | 0.1g |

$1332.0 | 2023-09-18 | ||

| Enamine | EN300-1855930-2.5g |

4-amino-4-cyclopropylcyclohexan-1-ol |

1036897-40-1 | 2.5g |

$2969.0 | 2023-09-18 | ||

| Enamine | EN300-1855930-5.0g |

4-amino-4-cyclopropylcyclohexan-1-ol |

1036897-40-1 | 5g |

$4391.0 | 2023-06-03 | ||

| Enamine | EN300-1855930-10.0g |

4-amino-4-cyclopropylcyclohexan-1-ol |

1036897-40-1 | 10g |

$6512.0 | 2023-06-03 |

4-amino-4-cyclopropylcyclohexan-1-ol 関連文献

-

1. Back matter

-

Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

4-amino-4-cyclopropylcyclohexan-1-olに関する追加情報

Professional Introduction to 4-amino-4-cyclopropylcyclohexan-1-ol (CAS No. 1036897-40-1)

4-amino-4-cyclopropylcyclohexan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1036897-40-1, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit intriguing structural and functional properties, making it a subject of considerable interest in academic research and drug development. The unique structural features of 4-amino-4-cyclopropylcyclohexan-1-ol, particularly its cyclohexane ring substituted with both an amino group and a cyclopropyl moiety, contribute to its potential as a versatile intermediate in the synthesis of biologically active agents.

The chemical structure of 4-amino-4-cyclopropylcyclohexan-1-ol encompasses a cyclohexane backbone, which is a common scaffold in many pharmacologically relevant molecules. The presence of the amino group at the 4-position introduces basicity, allowing for interactions with acidic moieties in biological systems. Concurrently, the cyclopropyl group, attached at the same position, imparts steric hindrance and influences the compound's conformational flexibility. These structural attributes make 4-amino-4-cyclopropylcyclohexan-1-ol a promising candidate for further derivatization and exploration in medicinal chemistry.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with neurological disorders. The structural motif of 4-amino-4-cyclopropylcyclohexan-1-ol bears resemblance to certain known bioactive molecules that interact with neurotransmitter receptors and enzymes. Preliminary studies have suggested that derivatives of this compound may exhibit potential effects on central nervous system (CNS) targets, although further research is necessary to fully elucidate its pharmacological profile.

The synthesis of 4-amino-4-cyclopropylcyclohexan-1-ol involves multi-step organic transformations that highlight the ingenuity of synthetic chemists in constructing complex molecular frameworks. Key synthetic strategies often include ring-forming reactions, such as cyclization followed by functional group interconversions. The introduction of the amino and cyclopropyl groups requires careful consideration to maintain regioselectivity and yield optimization. Advances in catalytic methods have also enabled more efficient routes to this compound, reducing the environmental impact and improving scalability for industrial applications.

The pharmacokinetic properties of 4-amino-4-cyclopropylcyclohexan-1-ol are another critical area of investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its therapeutic potential. Computational modeling techniques have been increasingly employed to predict these properties based on its molecular structure, providing valuable insights before experimental validation. Such computational approaches not only save time but also allow for rapid screening of analogs with improved characteristics.

In the realm of drug discovery, 4-amino-4-cyclopropylcyclohexan-1-ol serves as a valuable building block for library synthesis. By systematically varying substituents on its core structure, researchers can generate libraries of compounds for high-throughput screening (HTS). This approach has been instrumental in identifying lead candidates for further optimization. Several academic institutions and pharmaceutical companies have utilized derivatives of this compound in their screening programs, aiming to uncover novel therapeutic agents with improved efficacy and safety profiles.

The role of computational chemistry in studying 4-amino-4-cyclopropylcyclohexan-1-ol cannot be overstated. Techniques such as molecular dynamics simulations and quantum mechanical calculations have provided deep insights into its interactions with biological targets at an atomic level. These studies not only aid in understanding its mechanism of action but also guide the design of next-generation analogs with enhanced binding affinity and selectivity. The integration of experimental data with computational predictions has become a cornerstone of modern drug discovery.

The future prospects for 4-amino-4-cyclopropylcyclohexan-1-ol are promising, given its unique structural features and potential biological activities. Ongoing research aims to explore its utility in treating various diseases by modulating key biological pathways. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications. As our understanding of molecular interactions continues to evolve, compounds like 4-amino-4-cyclopropylcyclohexan-1-ol will undoubtedly play a pivotal role in shaping the future of pharmaceutical innovation.

1036897-40-1 (4-amino-4-cyclopropylcyclohexan-1-ol) 関連製品

- 1208950-13-3(9-(cyclopropylmethyl)-9-azabicyclo3.3.1nonan-3-one)

- 1361839-99-7(2-(2,5-Dichlorophenyl)-3-fluoropyridine-6-acetonitrile)

- 2866319-10-8(Pyrrolo[1,2-a]pyrazine-7-carboxylic acid, 1,2,3,4-tetrahydro-6-methyl-, methyl ester )

- 1016735-72-0(4-(3-fluorophenoxy)butan-1-amine)

- 1864016-52-3((3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride)

- 1378765-88-8(4-Cyclopropylthiazole-2-carbonitrile)

- 2138173-40-5(tert-butyl 3-{4-oxo-1H,4H,7H-pyrazolo3,4-bpyridin-1-yl}azetidine-1-carboxylate)

- 2757951-20-3(1,4-Oxazepane-6-thiol)

- 2034484-24-5(1-{1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylcarbamoyl}-1-methylethyl acetate)

- 1568044-52-9((2S)-2-(3-chloro-4-fluorophenyl)oxirane)